An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid
An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 5-Bromothiophene-2-carboxylic acid, a versatile heterocyclic compound. It serves as a crucial building block in medicinal chemistry, organic synthesis, and materials science.[1] The presence of both a reactive bromine atom and a carboxylic acid group on the thiophene (B33073) ring allows for a wide range of chemical modifications, making it a valuable precursor for novel bioactive molecules and functional materials.[1]
Compound Identification and Properties
5-Bromothiophene-2-carboxylic acid is a halogenated heterocyclic compound.[1] Its fundamental identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 7311-63-9[2] |
| Molecular Formula | C₅H₃BrO₂S[2] |
| Molecular Weight | 207.05 g/mol [1][2] |
| IUPAC Name | 5-bromothiophene-2-carboxylic acid[2] |
| Synonyms | 5-Bromo-2-thiophenecarboxylic acid[2][3] |
| InChI Key | COWZPSUDTMGBAT-UHFFFAOYSA-N[1][2] |
| SMILES | C1=C(SC(=C1)Br)C(=O)O[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to light yellow or light brown crystalline powder.[4][5] |
| Melting Point | 138-144 °C[1][6] |
| Boiling Point | 318.9 ± 27.0 °C at 760 mmHg (Predicted).[3][5] |
| Density | ~1.9 g/cm³[4][5] |
| pKa | 3.32 ± 0.10 (Predicted)[3] |
| Storage Temperature | 2-8°C[5] |
Spectral Data
Spectroscopic analysis is crucial for the characterization of 5-Bromothiophene-2-carboxylic acid and its derivatives.
Table 3: Spectroscopic Data
| Technique | Data Highlights |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.63 (d, J = 4.0 Hz, 1H), 7.11 (d, J = 4.0 Hz, 1H).[5] |
| Mass Spectrometry | m/z top peak: 208, m/z 2nd highest: 206.[2] |
| IR Spectroscopy | Data available, typically showing characteristic peaks for O-H and C=O stretching of the carboxylic acid and C-Br stretching. |
Synthesis and Experimental Protocols
Several synthetic routes to 5-Bromothiophene-2-carboxylic acid have been established. The two primary methods involve the bromination of a precursor or the oxidation of a corresponding aldehyde.
Caption: Primary synthetic routes to 5-Bromothiophene-2-carboxylic acid.
Protocol 1: Synthesis via Oxidation of 5-Bromothiophene-2-carbaldehyde (B154028) [1][7]
This method utilizes the Jones reagent to oxidize the aldehyde functional group to a carboxylic acid.[1]
-
Preparation: Dissolve 5-bromothiophene-2-carbaldehyde (1 equivalent) in acetone (B3395972) in a flask suitable for cooling.
-
Cooling: Place the flask in an ice bath to cool the solution to approximately 5°C.[1][7]
-
Reagent Addition: Add Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) dropwise to the cooled acetone solution while stirring. Maintain the temperature below the initial 5°C during addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.[1]
-
Workup: Quench the reaction by adding isopropanol. The mixture is then typically filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure 5-Bromothiophene-2-carboxylic acid.[7]
Protocol 2: Synthesis via Direct Bromination of Thiophene-2-carboxylic Acid [1]
This route involves the direct electrophilic substitution on the thiophene ring.
-
Setup: Dissolve thiophene-2-carboxylic acid in a suitable solvent (e.g., a halogenated solvent).
-
Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), to the solution. The reaction may be catalyzed by a Lewis acid like iron.[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through recrystallization to afford the final product.
Chemical Reactivity and Applications
The dual functionality of 5-Bromothiophene-2-carboxylic acid makes it a versatile intermediate for synthesizing a diverse range of more complex molecules. The carboxylic acid group can undergo standard transformations, while the bromine atom is reactive towards cross-coupling and substitution reactions.[1]
Caption: Key chemical transformations of 5-Bromothiophene-2-carboxylic acid.
Key Reactions:
-
Esterification: The carboxylic acid can be converted to esters, such as pentyl or phenethyl esters, using methods like the Steglich esterification with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[8] These esterified products are often intermediates for further reactions.[8]
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is readily displaced in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids.[1][8] This is a powerful method for creating C-C bonds and synthesizing 5-arylthiophene derivatives.[8][9]
-
Amidation: The carboxylic acid can be activated by coupling agents like DCC to react with amines, forming amide bonds.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be substituted by nucleophiles, such as alkoxides, to form 5-alkoxythiophene-2-carboxylic acid derivatives.[1]
Protocol 3: Suzuki Cross-Coupling Reaction [8]
This protocol describes a typical procedure for the synthesis of 5-arylthiophene-2-carboxylate derivatives.
-
Precursor Synthesis: First, esterify 5-Bromothiophene-2-carboxylic acid (e.g., to pentyl 5-bromothiophene-2-carboxylate) using DCC and DMAP in a solvent like dichloromethane (B109758) (DCM).[8]
-
Reaction Setup: In a reaction vessel, combine the esterified precursor (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to reflux (e.g., 90°C) and stir for several hours until the reaction is complete.[8]
-
Workup and Purification: Cool the mixture, dilute it with water, and extract the product with an organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified using column chromatography.
Applications:
-
Pharmaceuticals: It is a key precursor for synthesizing novel bioactive molecules.[1] Derivatives have shown promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and potent spasmolytic (antispasmodic) effects for potential treatment of irritable bowel syndrome (IBS).[1][8][9]
-
Materials Science: The compound is valuable for developing organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
-
Agrochemicals: It finds use in the synthesis of potential herbicides and fungicides.[1]
Safety and Handling
5-Bromothiophene-2-carboxylic acid requires careful handling in a laboratory setting.
Table 4: GHS Hazard Information
| Code | Hazard Statement |
| H315 | Causes skin irritation.[2][5] |
| H319 | Causes serious eye irritation.[2][5] |
| H335 | May cause respiratory irritation.[2] |
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat to prevent skin and eye contact.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
References
- 1. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 2. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7311-63-9 CAS MSDS (5-Bromo-2-thiophenecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]
- 6. 7311-63-9 Cas No. | 5-Bromothiophene-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 7. rsc.org [rsc.org]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
